molecular formula C21H27N3O4S B2775555 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1251670-46-8

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2775555
CAS No.: 1251670-46-8
M. Wt: 417.52
InChI Key: AYUPYFNGTCCYEY-UHFFFAOYSA-N
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Description

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide , also known as EVT-3059217, is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in neuroprotection and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The molecular formula for this compound is C21H28N4O4SC_{21}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 432.54 g/mol. The compound features several important functional groups:

  • Azepane sulfonamide moiety
  • Dihydropyridine structure
  • Acetamide group

These functional groups are crucial for the compound's interaction with biological systems and its therapeutic potential.

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : The sulfonyl group may facilitate binding to specific enzymes or receptors, modulating their activity.
  • Neuroprotective effects : Similar compounds have shown the ability to reduce oxidative stress and neuroinflammation, which are critical in neurodegenerative disorders.

Neuroprotective Effects

A study on related acetamide derivatives demonstrated their neuroprotective potential against ethanol-induced neurodegeneration in rat models. The derivatives were shown to:

  • Ameliorate oxidative stress markers.
  • Reduce neuroinflammation indicated by decreased levels of TNF-α and NF-κB.

This suggests that this compound may exhibit similar protective effects due to its structural similarities with these derivatives .

In Vitro Studies

In vitro studies have indicated that compounds with dihydropyridine structures can enhance cellular antioxidant defenses. This is particularly relevant for conditions characterized by oxidative stress. The presence of the azepane sulfonamide may further enhance the bioavailability and cellular uptake of the compound.

Research Findings Summary

Study FocusKey Findings
NeuroprotectionReduced oxidative stress and inflammation in rat models .
Enzyme InteractionPotential inhibition of specific enzymes involved in neurodegeneration.
Structural AnalysisPresence of multiple functional groups enhances biological activity.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-9-10-18(17(2)14-16)22-20(25)15-23-11-7-8-19(21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUPYFNGTCCYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.